molecular formula C14H9N3O2 B1597427 2-(3-Nitrophenyl)quinoxaline CAS No. 5021-44-3

2-(3-Nitrophenyl)quinoxaline

Cat. No. B1597427
CAS RN: 5021-44-3
M. Wt: 251.24 g/mol
InChI Key: XTBOWTFVCVWSTE-UHFFFAOYSA-N
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Description



  • 2-(3-Nitrophenyl)quinoxaline is a heterocyclic compound with the molecular formula C<sub>14</sub>H<sub>9</sub>N<sub>3</sub>O<sub>2</sub> .

  • It consists of a quinoxaline core with a nitrophenyl substituent at the 2-position.

  • The structure is shown below:





  • Synthesis Analysis



    • Researchers have developed various synthetic routes to access quinoxaline and its derivatives.

    • Green chemistry and cost-effective methods have been a prime focus in these synthetic strategies.





  • Molecular Structure Analysis



    • Molecular formula: C<sub>14</sub>H<sub>9</sub>N<sub>3</sub>O<sub>2</sub>

    • Average mass: 251.240 Da

    • Monoisotopic mass: 251.069473 Da

    • ChemSpider ID: 644758





  • Chemical Reactions Analysis



    • Quinoxalines exhibit diverse pharmacological effects, including antifungal, antibacterial, antiviral, and antimicrobial properties.

    • Their derivatives have therapeutic applications in treating cancer, AIDS, plant viruses, and schizophrenia.





  • Physical And Chemical Properties Analysis



    • Melting point : 184 - 185°C

  • Scientific Research Applications

    Synthesis and Biological Activities

    A study conducted by Waring et al. (2002) described the synthesis of 2,3-bifunctionalized quinoxalines and evaluated their anticancer, anti-tuberculosis, and antifungal activity. The addition of nitro groups was found to significantly improve biological effects and DNA binding, highlighting the potential of nitro-substituted quinoxaline derivatives in medicinal chemistry Waring, Taibi Ben-Hadda, et al., 2002.

    Antibacterial Studies

    Research by Karna (2019) explored the antibacterial applications of benzoderivatives of quinoxaline. The study synthesized novel compounds from 3-nitro anilines, demonstrating their potential as antibacterial agents Karna, 2019.

    Reductive Coupling Methodologies

    Go et al. (2015) investigated the one-pot synthesis of quinoxalines from 2-nitroanilines and 1,2-diketones using indium. This method provided an efficient route to various quinoxaline derivatives, showcasing the chemical versatility of quinoxalines Go, Geunsoo Lee, et al., 2015.

    Metal Complexes and DNA Interactions

    Dhanaraj et al. (2016) focused on the synthesis of metal complexes with 2-(3-Nitrophenyl)quinoxaline derivatives, studying their DNA interactions and anticancer activities. The results provided insights into the role of such complexes in targeting cancer cells and DNA Dhanaraj, Hassan, et al., 2016.

    Solid Phase Synthesis

    Singh et al. (2003) developed a method for the solid-phase synthesis of quinoxalines, highlighting an efficient approach to obtain these compounds with high yields and purities Singh, Priya Gupta, et al., 2003.

    Conjugated Donor-Acceptor Systems

    Jia et al. (2011) explored the properties of donor–acceptor compounds functionalized with quinoxalines, including tetrathiafulvalene derivatives. Their study on intramolecular charge transfer transitions offers a basis for potential applications in organic electronics and self-assembly Jia, Zhang Jiaqiang, et al., 2011.

    Safety And Hazards

    It is considered hazardous, causing skin and eye irritation, and may cause respiratory irritation.



  • Future Directions



    • Given the importance of quinoxalines, future research should continue exploring novel synthetic routes, green chemistry, and therapeutic applications.




    Remember that this analysis is based on available information, and further studies may reveal additional insights. 🌟


    properties

    IUPAC Name

    2-(3-nitrophenyl)quinoxaline
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C14H9N3O2/c18-17(19)11-5-3-4-10(8-11)14-9-15-12-6-1-2-7-13(12)16-14/h1-9H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    XTBOWTFVCVWSTE-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=CC=C3)[N+](=O)[O-]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C14H9N3O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60353281
    Record name 2-(3-nitrophenyl)quinoxaline
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60353281
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    251.24 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Solubility

    <0.2 [ug/mL] (The mean of the results at pH 7.4)
    Record name SID26660596
    Source Burnham Center for Chemical Genomics
    URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
    Description Aqueous solubility in buffer at pH 7.4

    Product Name

    2-(3-Nitrophenyl)quinoxaline

    CAS RN

    5021-44-3
    Record name 2-(3-Nitrophenyl)quinoxaline
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=5021-44-3
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 2-(3-nitrophenyl)quinoxaline
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60353281
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods

    Procedure details

    A mixture of 2-bromo-1-(3-nitrophenyl)ethanone (20.5 g, 84 mmol), 1,2-phenylenediamine (8.6 g, 80 mmol) and sodium acetate (12.2 g, 90 mmol) in ethanol (EtOH) (250 mL) was heated at reflux for 5 hrs. The reaction mixture was cooled to room temperature, filtered, washed with EtOH and water, and dried to afford 2-(3-nitrophenyl)quinoxaline (11.9 g, 59% yield). LCMS calculated for C14H9N3O2 (M+H): 252.25. found 252; (M+H+MeCN): 293.10. found 293. 1H-NMR (400 MHz, DMSO-d6) δH: 9.62 (1H, s), 9.12 (1H, m), 8.81 (1H, m), 7.42 (1H, m), 8.30-8.10 (2H, m), 8.00-7.82 (3H, m).
    Quantity
    20.5 g
    Type
    reactant
    Reaction Step One
    Quantity
    8.6 g
    Type
    reactant
    Reaction Step One
    Quantity
    12.2 g
    Type
    reactant
    Reaction Step One
    Quantity
    250 mL
    Type
    solvent
    Reaction Step One

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    7
    Citations
    X Xu, Y Deng, X Li, Z Zhao, W Fang… - Journal of Chemical …, 2011 - journals.sagepub.com
    Quinoxaline derivatives are widely used in dyes, electroluminescent materials and organic semiconductors. An economic and convenient strategy for the synthesis of 2-phenyl-…
    Number of citations: 7 journals.sagepub.com
    A Zeb, A Hameed, L Khan, I Khan… - Medicinal …, 2014 - ingentaconnect.com
    Alzheimer's disease (AD) is a progressive brain disorder which occurs due to lower levels of acetylcholine (ACh) neurotransmitters, and results in a gradual decline in memory and other …
    Number of citations: 23 www.ingentaconnect.com
    P Ghosh, A Mandal - Green Chemistry Letters and Reviews, 2013 - Taylor & Francis
    A mild and efficient synthetic method has been developed for the preparation of biologically important quinoxalines in excellent yield from relatively safe precursor α-bromoketones and …
    Number of citations: 17 www.tandfonline.com
    D Tejeswararao - Journal of the Chilean Chemical Society, 2016 - SciELO Chile
    The acidic ionic liquid, 1-(4-sulfonic acid) butyl-3-methylimidazolium hydrogen sulfate [MimC 4 SO 3 H] HSO 4 catalyzed two-component condensation reaction of phenacyl bromide …
    Number of citations: 2 www.scielo.cl
    NR Emmadi, K Atmakur - 2013 - nopr.niscpr.res.in
    A simple and efficient sodium dodecylsulfate (SDS) induced method for the synthesis of quinoxalines in excellent yields in water at room temperature by the reaction of phenacyl …
    Number of citations: 1 nopr.niscpr.res.in
    RABIL CATALYZED - J. Chil. Chem. Soc, 2016 - pdfs.semanticscholar.org
    The acidic ionic liquid, 1-(4-sulfonic acid) butyl-3-methylimidazolium hydrogen sulfate [MimC4SO3H] HSO4 catalyzed two-component condensation reaction of phenacyl bromide and o-…
    Number of citations: 2 pdfs.semanticscholar.org
    D Tejeswararao - Asian Journal of Chemistry, 2016 - Asian Journal of Chemistry
    Number of citations: 5

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